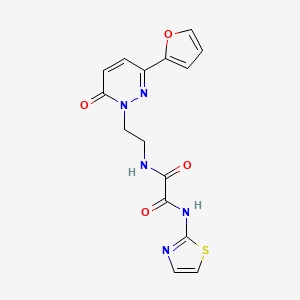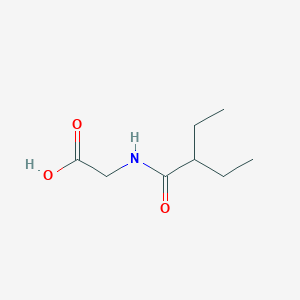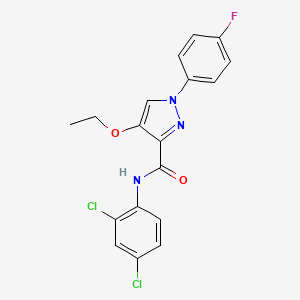![molecular formula C15H15N5O2S2 B2563794 Ethyl 4-{[5-(2-amino-4-methyl-1,3-thiazol-5-yl)-1,3,4-thiadiazol-2-yl]amino}benzoate CAS No. 905784-52-3](/img/structure/B2563794.png)
Ethyl 4-{[5-(2-amino-4-methyl-1,3-thiazol-5-yl)-1,3,4-thiadiazol-2-yl]amino}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of ethyl 4-aminobenzoate , also known as benzocaine, which is a local anesthetic commonly used to relieve pain or itching. It also contains a thiazole ring, which is a fundamental component of vitamin B1 (thiamine) and many pharmaceuticals .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through condensation reactions or through the reaction of amines with carbonyl compounds .Molecular Structure Analysis
The compound contains several functional groups including an ester group (from the ethyl 4-aminobenzoate), an amine group, and a thiazole ring. These groups can participate in various chemical reactions .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the amine and ester groups, as well as the thiazole ring. For instance, the amine group can act as a base or nucleophile in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For instance, the presence of an ester group could make it somewhat polar, and the presence of an amine group could give it basic properties .Applications De Recherche Scientifique
1. Supramolecular Structures
Ethyl 4-{[5-(2-amino-4-methyl-1,3-thiazol-5-yl)-1,3,4-thiadiazol-2-yl]amino}benzoate and related compounds have been studied for their ability to form hydrogen-bonded supramolecular structures. These structures have been observed in one, two, and three dimensions, contributing to the understanding of molecular interactions and self-assembly processes in crystal engineering (Portilla et al., 2007).
2. Antimicrobial Agents
Research on derivatives of Ethyl 4-{[5-(2-amino-4-methyl-1,3-thiazol-5-yl)-1,3,4-thiadiazol-2-yl]amino}benzoate, including their synthesis and characterization, has shown potential as antimicrobial agents. These compounds have been screened for their antibacterial and antifungal activities against various pathogens (Desai, Shihora, & Moradia, 2007).
3. Antimicrobial, Anti-lipase, and Antiurease Activities
A series of 1,2,4-triazole derivatives starting from Ethyl 4-{[5-(2-amino-4-methyl-1,3-thiazol-5-yl)-1,3,4-thiadiazol-2-yl]amino}benzoate were evaluated for their antimicrobial, anti-lipase, and antiurease activities. These studies contribute to the development of new therapeutic agents (Özil et al., 2015).
4. Antileukemic Activity
Research has been conducted on ureidothiazole and ureidothiadiazole derivatives related to Ethyl 4-{[5-(2-amino-4-methyl-1,3-thiazol-5-yl)-1,3,4-thiadiazol-2-yl]amino}benzoate, which demonstrated antileukemic activity against leukemia P-388 tumor system in mice. This suggests potential applications in cancer research and treatment (Zee-Cheng & Cheng, 1979).
5. Antimicrobial Agents Synthesis
Another area of application is in the synthesis of formazans from Mannich base of related compounds as antimicrobial agents. These studies contribute to the development of novel antimicrobial substances (Sah et al., 2014).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
ethyl 4-[[5-(2-amino-4-methyl-1,3-thiazol-5-yl)-1,3,4-thiadiazol-2-yl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S2/c1-3-22-13(21)9-4-6-10(7-5-9)18-15-20-19-12(24-15)11-8(2)17-14(16)23-11/h4-7H,3H2,1-2H3,(H2,16,17)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSVGRKXIUVTGSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=NN=C(S2)C3=C(N=C(S3)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-{[5-(2-amino-4-methyl-1,3-thiazol-5-yl)-1,3,4-thiadiazol-2-yl]amino}benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(Tert-butyl)-4-[(cinnamoyloxy)imino]cyclohexane](/img/structure/B2563713.png)





![1-[4-(6,8-Dibromo-2-oxochromen-3-yl)-1,3-thiazol-2-yl]pyrrolidine-2,5-dione](/img/structure/B2563723.png)

![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-methylpropanenitrile](/img/structure/B2563725.png)

![Methyl 6-benzyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2563729.png)
